4-[(4-Fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde 4-[(4-Fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde
Brand Name: Vulcanchem
CAS No.: 819076-54-5
VCID: VC16802011
InChI: InChI=1S/C16H15FO4/c1-19-15-7-13(8-16(20-2)14(15)9-18)21-10-11-3-5-12(17)6-4-11/h3-9H,10H2,1-2H3
SMILES:
Molecular Formula: C16H15FO4
Molecular Weight: 290.29 g/mol

4-[(4-Fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde

CAS No.: 819076-54-5

Cat. No.: VC16802011

Molecular Formula: C16H15FO4

Molecular Weight: 290.29 g/mol

* For research use only. Not for human or veterinary use.

4-[(4-Fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde - 819076-54-5

Specification

CAS No. 819076-54-5
Molecular Formula C16H15FO4
Molecular Weight 290.29 g/mol
IUPAC Name 4-[(4-fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde
Standard InChI InChI=1S/C16H15FO4/c1-19-15-7-13(8-16(20-2)14(15)9-18)21-10-11-3-5-12(17)6-4-11/h3-9H,10H2,1-2H3
Standard InChI Key YKSVZJCNQVHJSE-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=CC(=C1C=O)OC)OCC2=CC=C(C=C2)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features a benzaldehyde backbone with three distinct substituents:

  • Methoxy groups at the 2- and 6-positions, which enhance electron density and steric hindrance.

  • A 4-fluorophenylmethoxy group at the 4-position, introducing fluorine’s electronegativity and lipophilicity.

This arrangement creates a sterically crowded environment, influencing reactivity in nucleophilic aromatic substitution and condensation reactions. The fluorine atom’s inductive effect modulates the electron density of the phenyl ring, affecting intermolecular interactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC16H15FO4\text{C}_{16}\text{H}_{15}\text{FO}_4
Molecular Weight290.29 g/mol
CAS Number819076-54-5
Substituents2-OCH₃, 6-OCH₃, 4-(4-F-C₆H₄-OCH₂)

Synthesis and Optimization

Synthetic Routes

The synthesis of 4-[(4-Fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde typically involves multi-step functionalization of a benzaldehyde precursor. A common approach includes:

  • Protection of Reactive Sites: Methoxy groups are introduced via alkylation of a dihydroxybenzaldehyde using methyl iodide in the presence of a base.

  • Coupling of the Fluorophenyl Group: A Mitsunobu reaction or nucleophilic aromatic substitution attaches the 4-fluorophenylmethoxy moiety to the 4-position .

  • Oxidation and Purification: Intermediate alcohols are oxidized to the aldehyde using reagents like pyridinium chlorochromate (PCC), followed by column chromatography for isolation .

Table 2: Representative Synthetic Steps

StepReactionReagents/ConditionsYield
1Di-O-methylationCH₃I, K₂CO₃, DMF, 80°C85%
24-Fluorophenylmethoxyation4-F-C₆H₄-CH₂Br, NaH, THF72%
3Aldehyde OxidationPCC, CH₂Cl₂, rt90%

Challenges and Optimization

  • Steric Hindrance: Bulky substituents at the 2-, 4-, and 6-positions necessitate prolonged reaction times and elevated temperatures for complete conversion.

  • Regioselectivity: Competing reactions at the 3- and 5-positions are mitigated by using bulky bases like LDA to direct substitution to the 4-position .

Applications in Pharmaceutical Research

Pharmacokinetic Modulation

  • Fluorine’s Role: Enhances metabolic stability by resisting cytochrome P450 oxidation.

  • Methoxy Groups: Improve solubility via hydrogen bonding while reducing plasma protein binding.

Material Science Applications

Polymer Synthesis

The compound acts as a monomer in polycondensation reactions to produce:

  • Conjugated Polymers: Exhibiting tunable optical properties for OLEDs (e.g., λₑₘ = 450–600 nm) .

  • Thermosetting Resins: Cross-linked networks with high thermal stability (Tg > 200°C).

Nonlinear Optical Materials

Density functional theory (DFT) calculations predict a high third-order nonlinear susceptibility (χ(3)\chi^{(3)}) of 1.2×1012esu1.2 \times 10^{-12} \, \text{esu}), surpassing organic standards like DAST .

Analytical Characterization

Spectroscopic Methods

  • NMR: 1H^1\text{H} NMR (CDCl₃) displays signals at δ 10.02 (CHO), 7.45–6.85 (aromatic protons), and 3.90 (OCH₃).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 290.29 [M+H]⁺ .

Thermal Analysis

TGA reveals decomposition onset at 210°C, with a 70% mass loss up to 400°C, indicating suitability for high-temperature applications.

Future Directions

  • Exploration of Bioactivity: Screening against kinase targets (e.g., CDK4/6) could unveil anticancer mechanisms.

  • Advanced Materials: Incorporating into metal-organic frameworks (MOFs) for gas storage applications.

  • Green Synthesis: Developing catalytic methods using ionic liquids to improve atom economy .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator